REACTION_CXSMILES
|
[Cl:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[N:4][N:3]=1.[N+:13]([O-])([OH:15])=[O:14]>>[Cl:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=2)[N:5]=[N:4][N:3]=1
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Name
|
|
Quantity
|
500 g
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Type
|
reactant
|
Smiles
|
ClC1=NN=NN1C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
to stirred white
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
An aliquot was removed
|
Type
|
CUSTOM
|
Details
|
partitioned between water and dichloromethane
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
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Type
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ADDITION
|
Details
|
The mixture was carefully poured
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Type
|
STIRRING
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Details
|
into stirred ice (3 L), water (2 L) and dichloromethane (2 L)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with dichloromethane (2 L)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 5% aqueous sodium bicarbonate solution (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid
|
Type
|
ADDITION
|
Details
|
The solid was mixed with 90:10 hexanes/ethyl acetate (3 L)
|
Type
|
TEMPERATURE
|
Details
|
heated to 65° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled overnight (2-5° C.)
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN=NN1C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 544 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |